molecular formula C11H12N2O3 B14502034 Ethyl (3-isocyanato-4-methylphenyl)carbamate CAS No. 62881-00-9

Ethyl (3-isocyanato-4-methylphenyl)carbamate

Cat. No.: B14502034
CAS No.: 62881-00-9
M. Wt: 220.22 g/mol
InChI Key: SZWCWCPFYUULKX-UHFFFAOYSA-N
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Description

Ethyl (3-isocyanato-4-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an isocyanate group (-N=C=O) attached to a phenyl ring, which is further substituted with a methyl group and an ethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3-isocyanato-4-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-isocyanato-4-methylphenylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of phosgene as a reagent. The process includes the reaction of 3-isocyanato-4-methylphenylamine with phosgene, followed by the addition of ethanol to form the carbamate. This method requires stringent safety measures due to the hazardous nature of phosgene .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-isocyanato-4-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl (3-isocyanato-4-methylphenyl)carbamate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and ureas, which are key components in various applications .

Comparison with Similar Compounds

Ethyl (3-isocyanato-4-methylphenyl)carbamate can be compared with other isocyanate-containing compounds:

These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and stability, making it suitable for a range of applications.

Properties

CAS No.

62881-00-9

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl N-(3-isocyanato-4-methylphenyl)carbamate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(15)13-9-5-4-8(2)10(6-9)12-7-14/h4-6H,3H2,1-2H3,(H,13,15)

InChI Key

SZWCWCPFYUULKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)C)N=C=O

Origin of Product

United States

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